1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a benzyl group substituted with two methyl groups at the 3 and 4 positions
Preparation Methods
The synthesis of 1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The pyrrolidine ring and benzyl group allow the compound to fit into binding sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
1-(3,4-Dimethylbenzyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the benzyl group, used widely in medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with different biological activities.
Pyrrolizine: Another nitrogen-containing heterocycle with distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(7-11(10)2)8-14-6-5-13(15)9-14/h3-4,7,13,15H,5-6,8-9H2,1-2H3 |
InChI Key |
ZYXHHHMIXGLBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CCC(C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.